molecular formula C15H16O4 B098237 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one CAS No. 15870-92-5

8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one

Cat. No.: B098237
CAS No.: 15870-92-5
M. Wt: 260.28 g/mol
InChI Key: QTONOXMAHAVZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of coumarins. It is known for its unique structural features and biological activities. Coumarins are a group of aromatic compounds with a benzopyrone structure, and obliquetin is distinguished by its specific substituents and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield obliquetin. The reaction typically requires heating and may involve the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of obliquetin often involves the extraction from natural sources, such as plants that are rich in coumarins. The extraction process may include solvent extraction, followed by purification steps like crystallization or chromatography to isolate obliquetin in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of obliquetin can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: this compound exhibits various biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, obliquetin is investigated for potential therapeutic applications, such as in the treatment of infections or as an antioxidant agent.

    Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be compared with other coumarins, such as umbelliferone and esculetin. While all these compounds share a common benzopyrone structure, obliquetin is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, obliquetin may exhibit different solubility, reactivity, and biological activity compared to umbelliferone and esculetin.

Comparison with Similar Compounds

  • Umbelliferone
  • Esculetin
  • Scopoletin
  • Coumarin

8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one stands out due to its unique structural features and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

15870-92-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-hydroxy-6-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-5-15(2,3)12-13(17)10(18-4)8-9-6-7-11(16)19-14(9)12/h5-8,17H,1H2,2-4H3

InChI Key

QTONOXMAHAVZIY-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2

Canonical SMILES

CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.